Cas no 2138307-52-3 (3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile)

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- EN300-726421
- 2138307-52-3
- 3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
-
- インチ: 1S/C14H19N3/c1-13(2)5-9-10(6-15)12(16)17-7-11(9)14(3,4)8-13/h7H,5,8H2,1-4H3,(H2,16,17)
- InChIKey: PGYWFBPVCOPKIO-UHFFFAOYSA-N
- SMILES: N1C(=C(C#N)C2=C(C=1)C(C)(C)CC(C)(C)C2)N
計算された属性
- 精确分子量: 229.157897619g/mol
- 同位素质量: 229.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 0
- 複雑さ: 350
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 62.7Ų
3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726421-0.5g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 0.5g |
$809.0 | 2023-05-27 | ||
Enamine | EN300-726421-2.5g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 2.5g |
$1650.0 | 2023-05-27 | ||
Enamine | EN300-726421-0.1g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 0.1g |
$741.0 | 2023-05-27 | ||
Enamine | EN300-726421-10.0g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 10g |
$3622.0 | 2023-05-27 | ||
Enamine | EN300-726421-0.05g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 0.05g |
$707.0 | 2023-05-27 | ||
Enamine | EN300-726421-5.0g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 5g |
$2443.0 | 2023-05-27 | ||
Enamine | EN300-726421-0.25g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 0.25g |
$774.0 | 2023-05-27 | ||
Enamine | EN300-726421-1.0g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 1g |
$842.0 | 2023-05-27 |
3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrileに関する追加情報
Exploring the Properties and Applications of 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS No. 2138307-52-3)
In the realm of organic chemistry and pharmaceutical research, 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS No. 2138307-52-3) has emerged as a compound of significant interest. This structurally unique molecule, characterized by its tetrahydroisoquinoline core and carbonitrile functional group, offers a wide range of potential applications in drug discovery, material science, and agrochemical development. Researchers are particularly drawn to its rigid yet flexible framework, which allows for diverse modifications and interactions with biological targets.
The compound's 3-amino substitution and tetramethyl groups contribute to its distinct physicochemical properties, including solubility, stability, and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its potential as a building block for heterocyclic compounds, which are pivotal in the development of new therapeutic agents. For instance, derivatives of 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile have shown promise in modulating enzyme activity and receptor binding, sparking interest in its use for neurological disorders and inflammatory diseases.
From a synthetic chemistry perspective, the compound's carbonitrile group offers versatility, enabling reactions such as cyclizations, condensations, and nucleophilic additions. This adaptability aligns with the growing demand for efficient synthetic routes in both academic and industrial settings. Moreover, its tetrahydroisoquinoline scaffold is a common motif in natural products and bioactive molecules, further enhancing its appeal to researchers exploring structure-activity relationships (SAR).
Beyond pharmaceuticals, 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has potential applications in material science. Its rigid structure and functional groups could contribute to the design of organic semiconductors or ligands for catalysis. As the field of green chemistry gains traction, the compound's potential for sustainable synthesis is also being explored, particularly in reactions that minimize waste and energy consumption.
In the context of drug discovery, the compound's tetrahydroisoquinoline core is reminiscent of alkaloids found in nature, which often exhibit bioactivity. This connection has led to investigations into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers are also examining its potential as a scaffold for fragment-based drug design, a strategy gaining popularity in precision medicine.
As the scientific community continues to explore 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, its role in medicinal chemistry and chemical biology is expected to expand. With advancements in computational modeling and high-throughput screening, the compound's interactions with biological targets can be further elucidated, paving the way for innovative applications. Whether as a key intermediate or a lead compound, its versatility ensures it will remain a topic of interest for years to come.
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